4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine
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Overview
Description
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a methoxyphenyl group, a pyrimidine ring, and an oxadiazole ring, making it a multifaceted molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 3,6-dichloropyridazine with 1-(4-methoxyphenyl)piperazine to form an intermediate compound. This intermediate is then subjected to cyclization reactions to form the desired oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, such as parallel solid-phase synthesis and photocatalytic synthesis, to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while reduction can lead to the formation of reduced derivatives with altered functional groups .
Scientific Research Applications
4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is crucial in the context of neurodegenerative diseases where acetylcholine levels are diminished .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
Uniqueness
Compared to similar compounds, 4-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrimidine exhibits unique structural features that enhance its binding affinity and specificity towards certain molecular targets. Its combination of piperazine, pyrimidine, and oxadiazole rings provides a versatile framework for various chemical modifications and functionalizations .
Properties
IUPAC Name |
5-[4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-5-yl]-3-phenyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O2/c1-30-19-9-7-18(8-10-19)28-11-13-29(14-12-28)22-20(15-24-16-25-22)23-26-21(27-31-23)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKGZHZCLSFOPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=NC=C3C4=NC(=NO4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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